molecular formula C36H40N2O11 B12427704 Antitumor agent-46

Antitumor agent-46

Cat. No.: B12427704
M. Wt: 676.7 g/mol
InChI Key: WJMKIIVEYAYXPY-WUJHEHBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antitumor agent-46 is a novel compound known for its significant antiproliferative activity against cancer cells, particularly MCF-7 cells, with an IC50 value of 2.08 µM . This compound has garnered attention due to its potential in cancer therapy, demonstrating higher efficacy compared to some existing treatments.

Preparation Methods

The synthesis of antitumor agent-46 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.

    Functional group modifications: Various functional groups are introduced to the core structure through reactions such as nitration, reduction, and acylation.

    Final assembly: The final product is obtained by coupling the modified core structure with other chemical entities under specific conditions.

Industrial production methods for this compound are optimized to ensure high yield and purity. These methods often involve the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to maintain consistency and efficiency.

Chemical Reactions Analysis

Antitumor agent-46 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Antitumor agent-46 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is employed in cell biology research to investigate its effects on cell proliferation, apoptosis, and signal transduction pathways.

    Medicine: In preclinical studies, this compound has shown promise as a potential therapeutic agent for various cancers, including breast cancer and leukemia.

    Industry: The compound is used in the development of new anticancer drugs and formulations, contributing to the advancement of pharmaceutical technologies.

Mechanism of Action

The mechanism of action of antitumor agent-46 involves its interaction with specific molecular targets within cancer cells. The compound primarily targets the DNA replication machinery, inhibiting the synthesis of nucleic acids and preventing cell division . Additionally, it can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . These actions result in the selective killing of cancer cells while sparing normal cells.

Comparison with Similar Compounds

Antitumor agent-46 is unique compared to other similar compounds due to its higher potency and selectivity. Some similar compounds include:

    Paclitaxel: A well-known anticancer drug that stabilizes microtubules and prevents cell division.

    Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.

    Cisplatin: A platinum-based drug that forms DNA crosslinks and induces apoptosis.

Compared to these compounds, this compound has shown superior efficacy in certain cancer cell lines and a better safety profile in preclinical studies .

Conclusion

This compound represents a promising advancement in cancer therapy, with its potent antiproliferative activity and unique mechanism of action. Ongoing research continues to explore its full potential and applications in various scientific fields.

Biological Activity

Antitumor Agent-46, also known as EBC-46 or tigilanol tiglate, is a promising compound that has garnered attention for its unique mechanism of action against various tumors. This article delves into the biological activity of this compound, highlighting its effects on tumor cells, mechanisms of action, and relevant research findings.

EBC-46 operates primarily by inducing a localized immune response against tumors. The compound promotes the breakdown of tumor blood vessels, leading to tumor cell death through a process known as necrosis. This mechanism involves several key pathways:

  • Activation of Protein Kinase C (PKC) : EBC-46 modifies cellular signaling by activating specific isoforms of PKC. This activation influences various proteins within cancer cells, which in turn attracts an immune response from the host's body .
  • Induction of Inflammation : The compound causes inflammation that makes the tumor vasculature leaky, resulting in hemorrhaging that contributes to tumor cell death .
  • Apoptosis Induction : EBC-46 has been shown to promote apoptosis in cancer cells, a process characterized by programmed cell death that is crucial for eliminating malignant cells .

In Vitro Studies

In vitro studies have demonstrated the efficacy of EBC-46 against various cancer cell lines. Key findings include:

  • Cell Viability Reduction : In human breast cancer cell lines, EBC-46 significantly reduced cell viability. For instance, at a concentration of 25 μM, it decreased viability by up to 98% in certain assays .
  • Apoptosis Markers : Flow cytometry analysis indicated an increase in Annexin V positive cells when treated with EBC-46, suggesting enhanced apoptosis compared to untreated controls .

Case Studies

Several case studies have documented the clinical application of EBC-46:

  • Canine Cancer Trials : Initial trials in dogs with solid tumors showed remarkable success rates, leading to further investigations in human clinical trials. The localized treatment approach resulted in significant tumor regression .
  • Human Clinical Trials : Following promising results in animal models, EBC-46 has entered human clinical trials targeting specific solid tumors. Early data suggest a favorable safety profile and effective tumor reduction .

Comparative Data Table

The following table summarizes the biological activity and effects of EBC-46 compared to other known antitumor agents:

CompoundMechanism of ActionTarget Cancer TypesKey Findings
EBC-46 Activates PKC; induces inflammationSolid tumors (e.g., melanoma)Significant reduction in tumor size; induces apoptosis
Zerumbone Modulates NF-kB; inhibits AP-1Breast, ovarian cancersIC50 values around 20-27 μM; promotes apoptosis
Curcumin Induces apoptosis; anti-inflammatoryVarious cancersAlters BAX/Bcl-2 ratio; inhibits cell growth
Resveratrol Antioxidant; modulates signalingColon cancerSuppresses proliferation; induces apoptosis

Properties

Molecular Formula

C36H40N2O11

Molecular Weight

676.7 g/mol

IUPAC Name

[(2R,3R)-3,5-dihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-oxo-2,3-dihydrochromen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C36H40N2O11/c1-45-27-15-20(5-7-24(27)40)34-30(19-39)47-26-8-6-21(16-28(26)48-34)35-33(43)32(42)31-25(41)17-23(18-29(31)49-35)46-36(44)38-13-9-22(10-14-38)37-11-3-2-4-12-37/h5-8,15-18,22,30,33-35,39-41,43H,2-4,9-14,19H2,1H3/t30?,33-,34?,35+/m0/s1

InChI Key

WJMKIIVEYAYXPY-WUJHEHBBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)OC(=O)N6CCC(CC6)N7CCCCC7)O)O)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)OC(=O)N6CCC(CC6)N7CCCCC7)O)O)CO)O

Origin of Product

United States

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